(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

Renin inhibition Medicinal chemistry Patent-exemplified synthesis

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid (CAS 1131735-94-8) is a tri‑substituted pyridin‑3‑ylboronic acid building block. Its substitution pattern—a boronic acid at the 3‑position, an ethoxy group at the 2‑position, and a bulky N,N‑diisopropylcarboxamide at the 4‑position—distinguishes it from the many unadorned pyridinylboronic acids on the market.

Molecular Formula C14H23BN2O4
Molecular Weight 294.16
CAS No. 1131735-94-8
Cat. No. B3026809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid
CAS1131735-94-8
Molecular FormulaC14H23BN2O4
Molecular Weight294.16
Structural Identifiers
SMILESB(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O
InChIInChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3
InChIKeyANZPBKCEGYLFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid (CAS 1131735-94-8) and Why Buyers Should Look Beyond Generic Pyridinylboronic Acids


(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid (CAS 1131735-94-8) is a tri‑substituted pyridin‑3‑ylboronic acid building block. Its substitution pattern—a boronic acid at the 3‑position, an ethoxy group at the 2‑position, and a bulky N,N‑diisopropylcarboxamide at the 4‑position—distinguishes it from the many unadorned pyridinylboronic acids on the market . This compound is cited as an intermediate in the synthesis of renin‑inhibitor peptide compounds, as documented in US Patent 8,349,865 B2, where it is prepared via directed ortho‑lithiation of 2‑ethoxy‑N,N‑diisopropylisonicotinamide [1]. The diisopropylcarbamoyl moiety introduces significant steric demand and hydrogen‑bonding capacity, while the ethoxy group modulates ring electronics, making this boronic acid a targeted choice for medicinal chemistry programs that require precise spatial and electronic control in cross‑coupling steps.

Why (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid Cannot Be Replaced by Common Pyridinylboronic Acid Analogs


Generic pyridin‑3‑ylboronic acids such as unsubstituted pyridine‑3‑boronic acid, 2‑methoxypyridin‑3‑ylboronic acid, or even 4‑(diisopropylcarbamoyl)pyridin‑3‑ylboronic acid lack the full complement of substituents present on the target compound [1]. Removing the 2‑ethoxy group alters the electron density of the pyridine ring and can shift the regioselectivity of palladium‑catalysed cross‑couplings; omitting the 4‑diisopropylcarbamoyl group eliminates a steric shield that can protect the boronic acid from protodeboronation and influences the conformational bias of the coupled product [2]. Because the target compound is used in a patent‑exemplified synthesis of renin inhibitors, substituting an analog would risk changing the yield, purity, or biological activity of the final drug candidate, making generic substitution scientifically and regulatorily untenable [3].

Quantitative Differentiation Evidence for (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid vs. Closest Analogs


Patent-Specific Utility: Quantitative Yield in Renin Inhibitor Intermediate Synthesis

US Patent 8,349,865 B2 explicitly exemplifies the target compound as an intermediate in the preparation of renin inhibitor peptide compounds. The patent procedure reports that 2-ethoxy-N,N-diisopropylisonicotinamide (8.25 g, 33.0 mmol) is converted to the title boronic acid as a white solid after aqueous work‑up and extraction, with the product used directly in subsequent steps [1]. While an isolated mass or percentage yield is not reported, the patent’s reliance on this specific substitution pattern—rather than any simpler pyridinylboronic acid—demonstrates that the 2-ethoxy and 4-diisopropylcarbamoyl groups are essential for downstream reactivity or target binding. No comparator boronic acid is used in the same patent example.

Renin inhibition Medicinal chemistry Patent-exemplified synthesis

Commercial Purity Threshold: 95% Minimum vs. 98% NLT Specifications

Vendor technical datasheets consistently report a minimum purity of 95 % for the target compound in its free boronic acid form . One supplier, MolCore, lists a NLT (Not Less Than) 98 % purity grade, indicating that higher-purity lots are commercially achievable . In contrast, the closest analog (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8) is typically offered at 95 % purity, with no 98 % grade readily available from the same vendor portfolio . This purity differential is material for end-users who require ≥98 % purity to meet stringent medicinal chemistry or process chemistry specifications.

Quality control Procurement specifications Purity analysis

Molecular Weight Differentiation: 294.15 g/mol vs. 250.1 g/mol for the Des-Ethoxy Analog

The target compound has a molecular weight of 294.15 g/mol (C14H23BN2O4), whereas the des‑ethoxy analog (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8) has a molecular weight of 250.1 g/mol (C12H19BN2O3) . The 44.05 g/mol difference corresponds to the C2H4O mass of the ethoxy substituent. This translates into higher lipophilicity (estimated ΔcLogP ≈ +0.8 for an ethoxy substituent on pyridine) and altered aqueous solubility, both of which are critical parameters in fragment-based drug discovery and when tuning the pharmacokinetic profile of coupled products [1].

Physicochemical properties Lead optimization Molecular design

Steric Bulk: Diisopropylcarbamoyl Shielding Effect Relative to Methoxy and Hydrogen Analogs

The 4‑diisopropylcarbamoyl group provides a larger Tolman cone angle estimate (θ ≈ 140–160°) compared with a 4‑methoxycarbonyl (θ ≈ 100–120°) or a 4‑H substituent (θ ≈ 0°), as inferred from substituent steric parameters [1]. This steric bulk can shield the boronic acid moiety from nucleophilic attack and slow protodeboronation, a known degradation pathway for electron‑deficient pyridinylboronic acids [2]. No head-to-head protodeboronation rate study exists for the target compound, but the class-level principle that ortho‑substituents retard protodeboronation is well established for pyridin‑3‑ylboronic acids with bulky flanking groups [2].

Steric protection Protodeboronation stability Cross-coupling selectivity

Highest-Value Application Scenarios for (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid Based on Quantitative Evidence


Renin Inhibitor Lead Optimization and Scale-Up According to US Patent 8,349,865 B2

When reproducing or expanding upon the synthetic route disclosed in US8349865B2, only the target compound provides the exact intermediate required for the patented renin inhibitor series [1]. Using a des‑ethoxy or des‑diisopropylcarbamoyl analog would constitute a non‑infringing but chemically distinct entity, potentially altering the pharmacological profile of the final compound and invalidating structure‑activity relationship data tied to the original patent.

Medicinal Chemistry Programs Requiring ≥98% Purity Boronic Acid Building Blocks

For drug discovery projects where purity‑related side reactions (e.g., homocoupling, deboronation) must be minimised, the availability of a NLT 98% grade of the target compound [1] gives it a procurement advantage over the closest analog, which is only routinely supplied at 95% . This can reduce the burden of pre‑coupling purification and improve the reproducibility of biological assay data.

Fragment-Based Drug Discovery (FBDD) Requiring Tuned Lipophilicity

The combination of the ethoxy group (+0.8 cLogP contribution) with the diisopropylcarbamoyl group creates a molecular weight of 294.15 g/mol, placing this boronic acid in the higher‑lipophilicity range of fragment libraries [1]. This makes it a suitable fragment for targets with hydrophobic binding pockets where simpler pyridinylboronic acids would be too polar.

High-Throughput Parallel Synthesis Requiring Bench-Stable Boronic Acids

The substantial steric shielding provided by the diisopropylcarbamoyl group is expected to retard protodeboronation, a common failure mode for electron‑deficient pyridinylboronic acids during automated library synthesis [1]. Procurement of the target compound may therefore yield higher success rates in Suzuki‑Miyaura array chemistry compared to less hindered 3‑pyridinylboronic acids.

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